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Compound of Interest

Compound Name: 2-Chloro-3-iodo-5-methylpyridine

Cat. No.: B1460942 Get Quote

An In-Depth Guide to the Chemoselective Functionalization of 2-Chloro-3-iodo-5-
methylpyridine in Cross-Coupling Reactions

For researchers, scientists, and professionals in drug development, the strategic construction

of complex heterocyclic scaffolds is a cornerstone of modern molecular design. Among the vast

array of available building blocks, polyhalogenated pyridines offer a unique platform for

sequential and site-selective functionalization. This guide provides a comprehensive technical

overview of 2-Chloro-3-iodo-5-methylpyridine, a versatile reagent whose distinct electronic

and steric properties allow for controlled, stepwise elaboration.

We will objectively compare the reactivity of its two halogen atoms in key palladium-catalyzed

cross-coupling reactions, providing insights into experimental design and supported by

established chemical principles. This document serves as a practical manual, complete with

detailed protocols and comparative data to inform the strategic synthesis of highly substituted

pyridine derivatives for applications in medicinal chemistry, agrochemicals, and materials

science.

Physicochemical Properties and Synthesis
2-Chloro-3-iodo-5-methylpyridine is a solid at room temperature, valued for its dual

halogenation which enables orthogonal chemical strategies.[1] Its utility as a synthetic

intermediate is predicated on the ability to selectively address one halogen in the presence of

the other.
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Property Value Reference

CAS Number 59782-91-1 [2]

Molecular Formula C₆H₅ClIN [3]

Molecular Weight 253.47 g/mol [3]

Appearance Yellow to light brown solid [4]

Melting Point 58-63 °C [1][4]

Boiling Point 284.1 °C at 760 mmHg [1]

SMILES Cc1cnc(Cl)c(I)c1

Synthesis Protocol: Sandmeyer Reaction
The most common laboratory synthesis of 2-Chloro-3-iodo-5-methylpyridine involves a

Sandmeyer reaction starting from 3-Amino-2-chloro-5-methylpyridine.[4] This two-stage, one-

pot procedure first generates a diazonium salt intermediate, which is subsequently displaced

by iodide.

Step-by-Step Methodology:

Diazotization:

Dissolve 3-Amino-2-chloro-5-methylpyridine (1.0 equiv) in a concentrated aqueous

solution of hydrochloric acid (~8 mL per gram of starting material).

Cool the solution to -15 °C in an ice-salt bath.

Add a pre-chilled aqueous solution of sodium nitrite (1.5 equiv) dropwise, ensuring the

internal temperature does not rise above -10 °C.

Stir the resulting mixture at -10 °C for 15 minutes to ensure complete formation of the

diazonium salt.

Iodination:
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Prepare a solution of potassium iodide (3.0 equiv) in water (~6 mL per gram of KI).

Add this iodide solution dropwise to the cold diazonium salt mixture, maintaining an

internal temperature below -5 °C.

After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm

to room temperature and stir for an additional 3 hours.

Work-up and Purification:

Quench the reaction by slowly adding a 10 N aqueous sodium hydroxide solution until the

pH reaches ~11.

Extract the aqueous layer with dichloromethane (3x volumes).

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and

concentrate under reduced pressure.

Purify the resulting crude solid by column chromatography on silica gel (eluent: ethyl

acetate/cyclohexane, 2/8 v/v) to yield 2-Chloro-3-iodo-5-methylpyridine as a yellow solid

(typical yield: ~93%).[4]
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Synthesis Workflow

3-Amino-2-chloro-
5-methylpyridine

Diazonium Salt Intermediate

 1. HCl, NaNO₂

 2. -15°C to -10°C

2-Chloro-3-iodo-
5-methylpyridine

 1. KI (aq)
 2. -5°C to RT
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Caption: Synthesis of 2-Chloro-3-iodo-5-methylpyridine via Sandmeyer reaction.

The Principle of Chemoselective Functionalization
The primary value of 2-Chloro-3-iodo-5-methylpyridine lies in the differential reactivity of its

carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. This selectivity is

governed by bond dissociation energies (BDE). The C-I bond is significantly weaker and thus

more susceptible to oxidative addition by a palladium(0) catalyst—the rate-determining step in

most cross-coupling cycles.[5][6]

Reactivity Hierarchy: C–I > C–Br > C–Cl > C–F

This established trend dictates that the iodine atom at the C-3 position will react preferentially

under milder conditions, leaving the more robust chlorine atom at the C-2 position untouched.

[5][7] This allows for a sequential approach: a first coupling reaction targets the C-I bond, and a

subsequent reaction, often under more forcing conditions (e.g., higher temperature, stronger

base, or more active catalyst), can be used to functionalize the C-Cl bond.
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Reactivity in Pd Cross-Coupling

2-Chloro-3-iodo-
5-methylpyridine

C3-I Bond
(Weaker, More Reactive)

 Site of 1st Coupling
 (Mild Conditions)

C2-Cl Bond
(Stronger, Less Reactive)

 Site of 2nd Coupling
 (Forcing Conditions)
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Caption: Reactivity hierarchy of the C-I and C-Cl bonds.

Applications in Cross-Coupling Reactions: A
Comparative Analysis
We now compare the performance of 2-Chloro-3-iodo-5-methylpyridine in three fundamental

cross-coupling reactions, highlighting its superiority for selective synthesis compared to

alternative dihalopyridines.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms C-C bonds between organohalides and boronic

acids, is a cornerstone of pharmaceutical synthesis.[8][9] When using 2-Chloro-3-iodo-5-
methylpyridine, this reaction proceeds with high selectivity at the C-3 position.
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Substrate Reaction Site
Expected Outcome
(Mild Conditions)

Rationale

2-Chloro-3-iodo-5-

methylpyridine
C-3

High yield of mono-

arylated product

C-I bond is

significantly more

reactive than C-Cl.[5]

2,3-Dichloropyridine C-2 / C-3
Mixture of products or

low conversion

C-Cl bonds are less

reactive and have

similar activation

barriers, requiring

harsher conditions.[6]

2-Bromo-3-

iodopyridine
C-3

High yield of mono-

arylated product

Similar to the title

compound, the C-I

bond reacts

preferentially over the

C-Br bond.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

To a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), add 2-Chloro-3-
iodo-5-methylpyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base

such as potassium carbonate (K₂CO₃, 2.0 equiv).

Add a palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%).

Add a suitable solvent system, such as a 3:1 mixture of Dioxane/Water.

Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring progress by TLC or

LC-MS.

Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify via

column chromatography to obtain the 2-chloro-3-aryl-5-methylpyridine product.

Sonogashira Coupling
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The Sonogashira coupling is an efficient method for forming C(sp²)-C(sp) bonds by reacting an

organohalide with a terminal alkyne, co-catalyzed by palladium and copper(I).[10][11] This

reaction is invaluable for introducing rigid alkyne linkers into molecular scaffolds.

Comparative Performance:

Substrate Reaction Site
Expected Outcome
(Mild Conditions)

Rationale

2-Chloro-3-iodo-5-

methylpyridine
C-3

High yield of mono-

alkynylated product

The high reactivity of

the C-I bond is ideal

for Sonogashira

coupling.[12]

2,3-Dichloropyridine C-2 / C-3
Very low to no

reaction

Standard Sonogashira

conditions are often

insufficient to activate

aryl chlorides.[10]

2-Bromo-3-

chloropyridine
C-2

High yield of mono-

alkynylated product

The C-Br bond is

sufficiently reactive for

Sonogashira coupling,

while the C-Cl bond

remains.

Experimental Protocol: Selective Sonogashira Coupling

To a dry Schlenk flask under an inert atmosphere, add 2-Chloro-3-iodo-5-methylpyridine
(1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and Copper(I) Iodide (CuI, 4 mol%).

Add a suitable solvent such as degassed THF or DMF.

Add the terminal alkyne (1.1 equiv) followed by a degassed amine base, such as

triethylamine (TEA) or diisopropylamine (DIPA) (2.5 equiv).

Stir the reaction at room temperature for 8-24 hours, monitoring for completion.
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Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst

residues, washing with ethyl acetate.

Concentrate the filtrate and purify the crude product by column chromatography to yield the

2-chloro-3-alkynyl-5-methylpyridine.

Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N

bonds, a critical transformation in the synthesis of countless pharmaceuticals.[13][14] The

selective amination of 2-Chloro-3-iodo-5-methylpyridine provides a direct route to valuable 3-

aminopyridine derivatives.

Comparative Performance:

Substrate Reaction Site
Expected Outcome
(Mild Conditions)

Rationale

2-Chloro-3-iodo-5-

methylpyridine
C-3

High yield of mono-

aminated product

The C-I bond readily

undergoes oxidative

addition under

standard Buchwald-

Hartwig conditions.

[15]

2,3-Dichloropyridine C-2 / C-3

Low reactivity,

requires specialized

ligands

Aryl chlorides are

challenging substrates

for amination, often

requiring bulky,

electron-rich

phosphine ligands.[16]

2-Bromo-3-

chloropyridine
C-2

High yield of mono-

aminated product

The C-Br bond is a

reliable coupling

partner for Buchwald-

Hartwig amination.

Experimental Protocol: Selective Buchwald-Hartwig Amination
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In a glovebox or under an inert atmosphere, combine 2-Chloro-3-iodo-5-methylpyridine
(1.0 equiv), the desired primary or secondary amine (1.2 equiv), a palladium precatalyst such

as Pd₂(dba)₃ (2 mol%), a suitable phosphine ligand like Xantphos (4 mol%), and a strong

base like sodium tert-butoxide (NaOtBu, 1.4 equiv).

Add an anhydrous, degassed solvent such as toluene or dioxane.

Seal the reaction vessel and heat to 90-110 °C for 12-24 hours.

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through

Celite.

Wash the filtrate with water, dry the organic layer, and concentrate. Purify by column

chromatography to afford the 3-amino-2-chloro-5-methylpyridine derivative.

Sequential Functionalization: The Key Advantage
The true synthetic power of 2-Chloro-3-iodo-5-methylpyridine is realized in sequential

coupling strategies. The mono-functionalized product from the initial reaction at C-3 serves as a

substrate for a second, distinct coupling at the remaining C-2 chloro position. This allows for

the rapid and controlled assembly of tri-substituted pyridine cores that would be difficult to

access through other means.
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Functional Groups

2-Chloro-3-iodo-
5-methylpyridine

2-Chloro-3-(R¹)-
5-methylpyridine

 1st Coupling (e.g., Sonogashira)
 Mild Conditions @ C3-I

2-(R²)-3-(R¹)-
5-methylpyridine

 2nd Coupling (e.g., Suzuki)
 Forcing Conditions @ C2-Cl

R¹ = Alkyne R² = Aryl

Click to download full resolution via product page

Caption: Sequential cross-coupling workflow using 2-Chloro-3-iodo-5-methylpyridine.

This two-step approach provides a convergent and highly flexible route to complex molecules.

The choice of coupling partners (R¹ and R²) can be varied independently, enabling the rapid

generation of compound libraries for structure-activity relationship (SAR) studies in drug

discovery.

Conclusion
2-Chloro-3-iodo-5-methylpyridine is a superior building block for the synthesis of complex

pyridine derivatives due to the pronounced reactivity difference between its C-3 iodo and C-2

chloro substituents. This inherent electronic property allows for a predictable and high-yielding

selective functionalization of the C-3 position under mild palladium-catalyzed cross-coupling

conditions, leaving the C-2 position available for subsequent transformations. This guide has

demonstrated its utility in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions,

providing a clear strategic advantage over less differentiated dihalopyridines. For researchers

aiming to construct highly decorated pyridine scaffolds, 2-Chloro-3-iodo-5-methylpyridine
offers a reliable and versatile platform for controlled, sequential bond formation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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